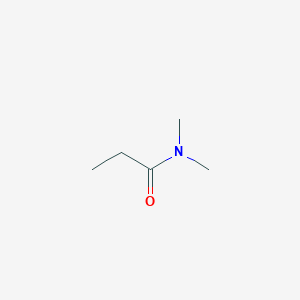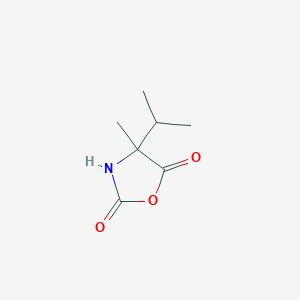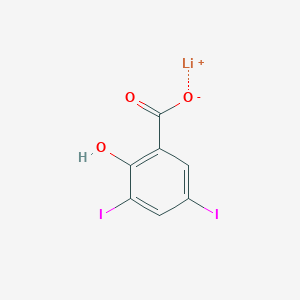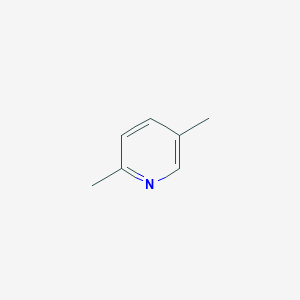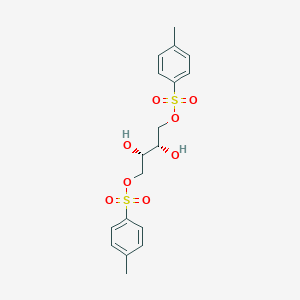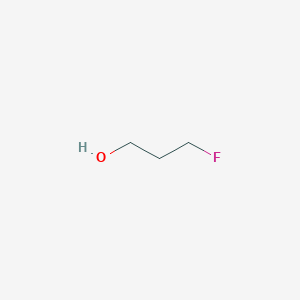![molecular formula C7H12O2 B147163 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone CAS No. 135185-94-3](/img/structure/B147163.png)
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is a chemical compound that is commonly known as propylene oxide. It is an organic compound that is used in the production of various industrial chemicals, including polyurethane plastics, propylene glycol, and glycol ethers. The compound is also used as a sterilizing agent in the food industry and as a fumigant in the agricultural industry.
Mécanisme D'action
The mechanism of action of 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is not well understood. However, it is believed that the compound works by disrupting the cell membrane of microorganisms, leading to their death. This makes it an effective sterilizing agent in the food and agricultural industries.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone. However, studies have shown that exposure to the compound can cause irritation to the skin, eyes, and respiratory system. Long-term exposure has been linked to an increased risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone in lab experiments is its ability to act as a sterilizing agent. This makes it ideal for use in experiments that require a sterile environment. However, the compound can be toxic to cells and may interfere with the results of certain experiments.
Orientations Futures
There are several future directions for research on 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone. One area of interest is in the development of new methods for synthesizing the compound. Another area of research is in the development of new applications for the compound, particularly in the field of polymer chemistry. Finally, there is a need for more research on the potential health effects of exposure to the compound, particularly in the workplace.
Méthodes De Synthèse
The most common method for synthesizing 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is through the chlorohydrin process. In this process, propylene oxide is reacted with hydrochloric acid to form propylene chlorohydrin. The propylene chlorohydrin is then reacted with sodium hydroxide to produce 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone.
Applications De Recherche Scientifique
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of polymer chemistry. The compound is used as a monomer in the production of polyurethane plastics, which have a wide range of applications in the automotive, construction, and furniture industries.
Propriétés
Numéro CAS |
135185-94-3 |
|---|---|
Nom du produit |
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-[(2R,3S)-3-propyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H12O2/c1-3-4-6-7(9-6)5(2)8/h6-7H,3-4H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
IHZYAXBRHOYWLM-BQBZGAKWSA-N |
SMILES isomérique |
CCC[C@H]1[C@@H](O1)C(=O)C |
SMILES |
CCCC1C(O1)C(=O)C |
SMILES canonique |
CCCC1C(O1)C(=O)C |
Synonymes |
Ethanone, 1-(3-propyloxiranyl)-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



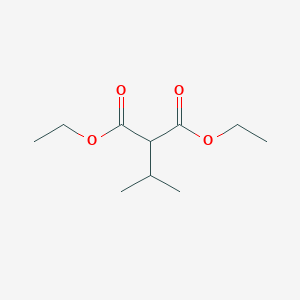
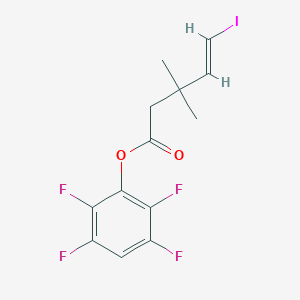
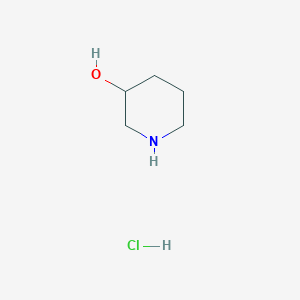
![Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-](/img/structure/B147088.png)
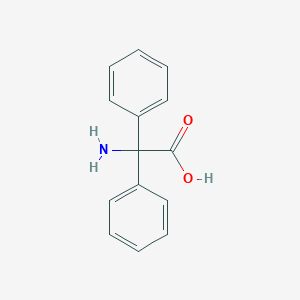
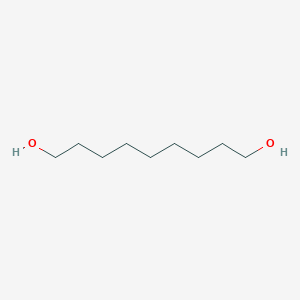
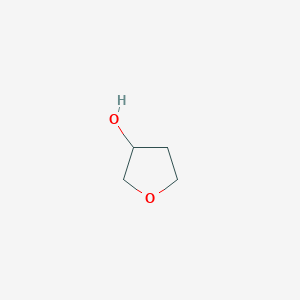
![2-[Butyl(ethyl)amino]-2-oxoacetic acid](/img/structure/B147096.png)
